molecular formula C10H9F2NO B13167548 4-(Azetidin-1-yl)-3,5-difluorobenzaldehyde

4-(Azetidin-1-yl)-3,5-difluorobenzaldehyde

Cat. No.: B13167548
M. Wt: 197.18 g/mol
InChI Key: CKAAEWOIEUIQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azetidin-1-yl)-3,5-difluorobenzaldehyde is an organic compound that features a benzaldehyde core substituted with azetidine and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-yl)-3,5-difluorobenzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-1-yl)-3,5-difluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-(Azetidin-1-yl)-3,5-difluorobenzoic acid.

    Reduction: 4-(Azetidin-1-yl)-3,5-difluorobenzyl alcohol.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

4-(Azetidin-1-yl)-3,5-difluorobenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)-3,5-difluorobenzaldehyde involves its interaction with specific molecular targets. For instance, azetidine derivatives have been shown to target tubulin, disrupting the microtubular structure in cancer cells and causing cell cycle arrest and apoptosis. The difluoromethyl groups may enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Azetidin-1-yl)-3,5-difluorobenzaldehyde is unique due to the presence of both azetidine and difluoromethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.

Properties

Molecular Formula

C10H9F2NO

Molecular Weight

197.18 g/mol

IUPAC Name

4-(azetidin-1-yl)-3,5-difluorobenzaldehyde

InChI

InChI=1S/C10H9F2NO/c11-8-4-7(6-14)5-9(12)10(8)13-2-1-3-13/h4-6H,1-3H2

InChI Key

CKAAEWOIEUIQGU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=C(C=C(C=C2F)C=O)F

Origin of Product

United States

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